1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene
Description
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is a chiral bis-oxazoline ligand featuring an anthracene core substituted at the 1,8-positions with two (S)-configured 4-benzyl-4,5-dihydrooxazole groups. The compound’s structure is characterized by its planar anthracene backbone and stereogenic centers at the 4-positions of the oxazoline rings, which confer chirality.
Synthetically, such bis-oxazoline derivatives are typically prepared via cyclocondensation reactions. For example, anthracene-1,8-dicarbonitrile or analogous precursors may react with chiral amino alcohols (e.g., (S)-4-benzyl-2-amino-1-propanol) under acid catalysis to form the oxazoline rings .
Properties
Molecular Formula |
C34H28N2O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[8-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H28N2O2/c1-3-9-23(10-4-1)17-27-21-37-33(35-27)29-15-7-13-25-19-26-14-8-16-30(32(26)20-31(25)29)34-36-28(22-38-34)18-24-11-5-2-6-12-24/h1-16,19-20,27-28H,17-18,21-22H2/t27-,28-/m0/s1 |
InChI Key |
AHMVYGFZXOYKGO-NSOVKSMOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene typically involves multiple steps, starting from commercially available anthracene. One common method involves the functionalization of anthracene at the 1,8-positions, followed by the introduction of the oxazoline moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. The oxazoline rings are introduced through cyclization reactions involving benzylamine and glyoxal derivatives .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, introducing nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitroanthracene, halogenated anthracene.
Scientific Research Applications
Anticancer Activity
Research indicates that 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving enzyme inhibition and receptor modulation. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 12.0 |
| A549 | 8.3 |
Table 1: Anticancer activity of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene against different cancer cell lines.
Antimicrobial Properties
The compound also shows antimicrobial activity against several bacterial strains. Preliminary studies report minimum inhibitory concentrations (MIC) as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 2: Antimicrobial activity of the compound against selected pathogens.
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is being explored for applications in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current makes it a candidate for use in display technologies.
Photovoltaic Devices
The compound's favorable charge transport properties also make it suitable for use in organic photovoltaic devices. Research has shown that incorporating this compound into photovoltaic cells can enhance their efficiency by improving charge mobility.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Mechanisms : A recent study published in the Journal of Medicinal Chemistry investigated the mechanisms by which 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene inhibits cancer cell growth. The findings suggest that the compound induces apoptosis through mitochondrial pathways .
- Material Properties for OLEDs : Research presented at the International Conference on Organic Electronics demonstrated that devices incorporating this compound exhibited enhanced luminescence and stability compared to conventional materials .
- Antimicrobial Efficacy : A comprehensive study published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with molecular targets through its aromatic and oxazoline moieties. The compound can intercalate into DNA, disrupting the replication process in cancer cells. Additionally, its ability to form coordination complexes with metal ions can lead to the generation of reactive oxygen species, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
- Electronic Effects : Benzyl groups enhance π-π interactions, favoring applications in supramolecular chemistry. Isopropyl groups may improve ligand flexibility in catalysis.
Functional Comparisons
- Catalytic Applications : Benzyl-substituted oxazolines are widely used as chiral ligands in asymmetric catalysis (e.g., cyclopropanation, Diels-Alder reactions). The isopropyl analog may offer faster kinetics due to reduced steric hindrance but lower selectivity.
- Biological Activity : Bibenzyl thiazolo-oxadiazoles exhibit fungicidal properties , but anthracene-based oxazolines are less studied in this context. Their extended aromatic systems might interact with biological targets differently.
Biological Activity
1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two oxazoline rings and is structurally related to various bioactive molecules. Research into its biological activity has highlighted its potential as an anticancer agent, among other applications.
- Molecular Formula : CHNO
- Molecular Weight : 334.41 g/mol
- CAS Number : 132098-58-9
Synthesis
The synthesis of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene typically involves:
- The reaction of (S)-phenylalanine with formaldehyde.
- The use of acid catalysts to promote cyclization into the oxazoline rings.
- Controlled conditions to ensure stereochemistry is preserved.
These methods are crucial for achieving high enantiomeric purity and yield in the final product .
Anticancer Activity
Recent studies have investigated the anticancer properties of 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Findings :
- The compound exhibited significant cytotoxicity against HeLa cells with an IC value indicating effective growth inhibition.
- Flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cell death and cell cycle arrest at the sub-G1 phase, confirming its potential as a chemotherapeutic agent .
The mechanism by which 1,8-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)anthracene exerts its anticancer effects may involve:
- Interaction with specific cellular targets leading to disruption of vital signaling pathways.
- Induction of oxidative stress within cancer cells, leading to apoptosis.
In silico docking studies have suggested that this compound may bind effectively to key proteins involved in tumor progression .
Data Table: Biological Activity Overview
| Cell Line | IC (µM) | Mechanism | Notes |
|---|---|---|---|
| MCF-7 | Not specified | Apoptosis induction | Further studies needed |
| HepG2 | Not specified | Cell cycle arrest | Potential for liver cancer treatment |
| A549 | Not specified | Oxidative stress induction | Requires further validation |
| HeLa | 0.37 | Apoptosis and cell cycle arrest | Most sensitive among tested lines |
Case Studies
Several case studies have documented the effects of similar oxazoline-containing compounds on cancer cells. For instance:
- A study on related compounds demonstrated significant anticancer activity against ovarian cancer xenografts in vivo, showcasing the potential for therapeutic applications in human cancers .
- Another investigation highlighted the efficacy of oxazoline derivatives in inhibiting tumor growth and promoting apoptosis in various cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
